2-Chloro-4-(3-methylphenyl)benzoic acid
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Overview
Description
2-Chloro-4-(3-methylphenyl)benzoic acid: is an organic compound with the molecular formula C14H11ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and a 3-methylphenyl group at the fourth position
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes in the body .
Mode of Action
Benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary .
Biochemical Pathways
Similar compounds have been shown to be involved in various reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Similar compounds have been shown to have various solubility properties, which can impact their bioavailability .
Result of Action
Similar compounds have been shown to interfere with the synthesis of β-amyloid precursor protein, and thus aβ peptides, by promoting the degradation of an essential transcription factor .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylphenyl chloride with 2-chlorobenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(3-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution: Products include derivatives with different substituents replacing the chlorine atom.
Oxidation: Products include 2-Chloro-4-(3-carboxyphenyl)benzoic acid.
Reduction: Products include 2-Chloro-4-(3-methylphenyl)benzyl alcohol.
Scientific Research Applications
2-Chloro-4-(3-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-Chloro-4-(4-methylphenyl)benzoic acid
- 2-Chloro-4-(3-chloro-2-methylphenyl)benzoic acid
- 4-Chloro-2-methylbenzoic acid
Comparison: 2-Chloro-4-(3-methylphenyl)benzoic acid is unique due to the specific positioning of the chlorine and 3-methylphenyl groups, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different physical properties, such as solubility and melting point, as well as distinct biological activities.
Properties
IUPAC Name |
2-chloro-4-(3-methylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-3-2-4-10(7-9)11-5-6-12(14(16)17)13(15)8-11/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQYZTPEMQGSOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688610 |
Source
|
Record name | 3-Chloro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50688610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1237103-23-9 |
Source
|
Record name | 3-Chloro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50688610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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